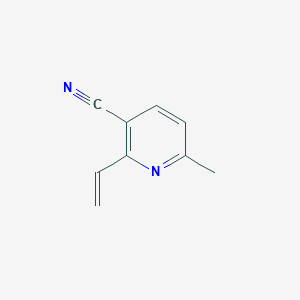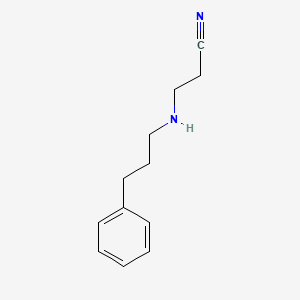
3-Pyridinecarbonitrile, 2-ethenyl-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-C≡N) attached to a nicotinonitrile structure, which is further substituted with a methyl group at the 6th position and a vinyl group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylnicotinic acid and an alcohol solvent.
Industrial Production Methods
Industrial production of 3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the nitrile group.
Substitution: Halogenating agents such as bromine (Br₂) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl Nicotine: A synthetic nicotine analog with similar structural features.
Nicotinamide: Another compound with a nicotinonitrile structure but different functional groups.
Uniqueness
3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its vinyl group at the 2nd position and methyl group at the 6th position differentiate it from other similar compounds, making it a valuable intermediate in organic synthesis and a potential candidate for various applications .
Propiedades
Fórmula molecular |
C9H8N2 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
2-ethenyl-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H8N2/c1-3-9-8(6-10)5-4-7(2)11-9/h3-5H,1H2,2H3 |
Clave InChI |
DTFSPWFVQXQZLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)C#N)C=C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8486442.png)
methanol](/img/structure/B8486450.png)

![8H-Indeno[2,1-b]thiophen-8-one](/img/structure/B8486466.png)

![4,7-dichloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8486479.png)




![Propanamide, N-[4-methoxy-3-(4-piperidinyl)phenyl]-2-methyl-](/img/structure/B8486503.png)

